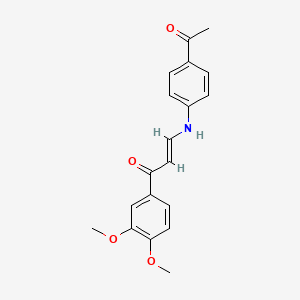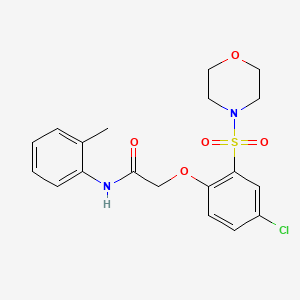
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylphenoxyacetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the sulfonylphenoxy intermediate: This step involves the reaction of 4-chloro-2-morpholine with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with acetamide: The sulfonylphenoxy intermediate is then coupled with 2-methylphenylacetamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Optimization of temperature and pressure: Reactions are often carried out under controlled temperature and pressure to ensure optimal reaction rates.
Use of continuous flow reactors: For large-scale production, continuous flow reactors may be used to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by:
Binding to specific molecular targets: Such as enzymes or receptors, thereby modulating their activity.
Interfering with cellular pathways: Affecting processes like cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide: can be compared with other sulfonylphenoxyacetamides, such as:
Uniqueness
- Structural Features : The presence of the morpholine ring and the sulfonyl group contributes to its unique chemical properties.
- Biological Activity : Differences in biological activity compared to similar compounds may arise from variations in molecular structure.
Propriétés
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-14-4-2-3-5-16(14)21-19(23)13-27-17-7-6-15(20)12-18(17)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMQMPKOPLJTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,4-dichlorophenyl)-5-[(4-phenoxybutyl)thio]-1,3,4-oxadiazole](/img/structure/B4931738.png)
![N-allyl-2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4931745.png)
![1-Benzo[b][1]benzazepin-11-yl-2-(benzylamino)ethanone;hydrochloride](/img/structure/B4931749.png)
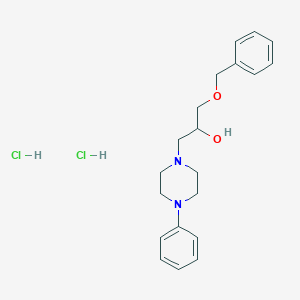
![Ethyl 2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4931763.png)
![2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-propyl-1,3,4-thiadiazol-2-YL)butanamide](/img/structure/B4931766.png)
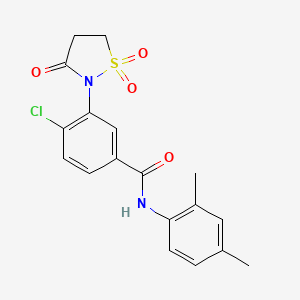
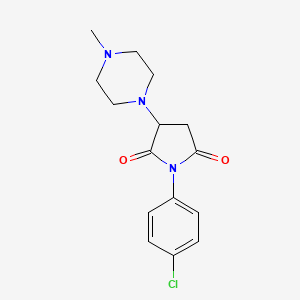
![3-[(2-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B4931808.png)
![3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-2-butanone](/img/structure/B4931821.png)
![2-{[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4931823.png)
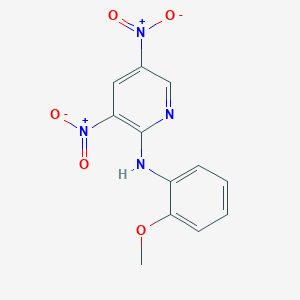
![[4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate](/img/structure/B4931833.png)
